![molecular formula C18H20N6O2 B2885871 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2097920-14-2](/img/structure/B2885871.png)
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide have been investigated for their antimicrobial properties. For example, Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents. These compounds, including derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, showed promising antimicrobial activity (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) conducted research on pyrimidine linked pyrazol-3-yl amines, synthesized by cyclocondensation under microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showing significant results (Deohate & Palaspagar, 2020).
Synthesis of Novel Compounds
Several studies focus on synthesizing novel compounds that include the pyrimidine moiety, exploring various chemical reactions and structures. For instance, Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition, demonstrating the versatility of pyrimidine in creating diverse structures (Rahmouni et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
Compounds derived from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been explored for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) synthesized a novel series of these derivatives, which were screened for their cytotoxicity against certain cancer cell lines, as well as their 5-lipoxygenase inhibition activities. This highlights the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).
Synthesis of Pyrimidinone and Oxazinone Derivatives
Hossan et al. (2012) focused on synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. They used citrazinic acid as a starting material, demonstrating the synthesis versatility of pyrimidinone derivatives (Hossan et al., 2012).
properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-13(2)21-11-24(18(12)26)10-17(25)20-7-14-4-5-19-16(6-14)15-8-22-23(3)9-15/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEQSBJRVNIMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide |
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